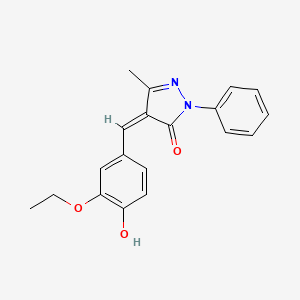![molecular formula C16H17ClN2O4S B5506031 3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)
3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate is a chemical compound that has garnered attention in various scientific domains. Its synthesis and properties are of particular interest due to the unique structure and potential applications.
Synthesis Analysis
- The synthesis of related compounds involves multi-step chemical reactions. For instance, a key intermediate of Tianeptine was synthesized from 4-chloro-2-sulfonylchloride methyl benzoate through a series of reactions including condensation, methylation, hydrogenolysis, and cyclization (Z. Xiu-lan, 2009).
- Another related process involves the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, starting from 2,3-dichloropyridine and proceeding through several steps including nucleophilic substitution, cyclization, and bromination (Niu Wen-bo, 2011).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide, has been characterized, revealing insights into the arrangement of atoms and functional groups (B. Shearer et al., 2010).
Chemical Reactions and Properties
- Specific chemical reactions involving related pyridine derivatives have been detailed, such as the base-promoted one-pot synthesis of pyridine derivatives using benzamides as nitrogen sources (Hina Mehmood et al., 2021).
- Pyridinium sulfonate chlorochromate, a compound with structural similarities, has been used as a new reagent for the oxidation of organic substrates (M. Z. Kassaee, A. Bekhradnia, 2004).
Physical Properties Analysis
- The physical properties of closely related compounds, such as their melting points and NMR spectra, can be significantly influenced by structural modifications. For example, bimacrocyclic concave pyridines and phenanthrolines have been synthesized to explore these effects (U. Lüning et al., 1991).
Chemical Properties Analysis
- The chemical properties, especially the basicity and reactivity of pyridine derivatives, can be altered significantly by different substituents. Studies have shown how electron-donating and electron-withdrawing groups affect these properties (C. Edder et al., 2000).
Aplicaciones Científicas De Investigación
Organic Synthesis
Research indicates that compounds related to "3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate" are used in the synthesis of complex organic molecules. For instance, the synthesis of key intermediates like 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a precursor to Tianeptine, involves processes such as condensation, methylation, hydrogenolysis, and cyclization (Z. Xiu-lan, 2009). Additionally, the synthesis of pyridine derivatives via aromatic alkyne annulation using benzamides as nitrogen sources showcases the versatility of pyridinyl sulfonamides in constructing heterocyclic compounds (Hina Mehmood et al., 2021).
Materials Science
In materials science, the incorporation of sulfonamide groups into polymers and other materials can influence their electronic and optical properties. For example, unusual electronic effects were observed in self-assembled noncovalent heterodimetallic complexes containing sulfonamide groups, affecting their optical and magnetic activities (C. Edder et al., 2000). These findings suggest potential applications in the development of new materials with tunable properties.
Medicinal Chemistry
In medicinal chemistry, the structural motifs present in "3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate" are found in molecules with significant biological activity. The synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, for instance, has demonstrated potential antimicrobial properties (T. El‐Emary et al., 2002). Another study explored the use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst for synthesizing imidazoles, indicating the utility of pyridinyl sulfonamides in catalysis and drug synthesis (A. Zare et al., 2015).
Propiedades
IUPAC Name |
pyridin-3-yl 2-chloro-5-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-3-19(4-2)24(21,22)13-7-8-15(17)14(10-13)16(20)23-12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTHTILAYPDUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-diethylsulfamoyl-benzoic acid pyridin-3-yl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N-1,3-benzothiazol-2-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5505984.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5505994.png)

![5-methyl-1-phenyl-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5506012.png)
![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)

![N-(2-methylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5506040.png)
![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)